5-Methoxy-4,7-dihydrobenzofuran

Chemical Sourcing Building Block Verification Identity Validation

5-Methoxy-4,7-dihydrobenzofuran (CAS 1071037-78-9) is a synthetic heterocyclic small molecule with molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol. Based on its IUPAC name and structure, it is classified as a dihydrobenzofuran, featuring a partially saturated furan ring fused to a benzene ring with a methoxy substituent at the 5-position.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B12853815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4,7-dihydrobenzofuran
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CCC2=C(C1)C=CO2
InChIInChI=1S/C9H10O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2,4-5H,3,6H2,1H3
InChIKeyWFROECYUBVBWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4,7-dihydrobenzofuran Procurement: Chemical Identity and Structural Classification for Research Sourcing


5-Methoxy-4,7-dihydrobenzofuran (CAS 1071037-78-9) is a synthetic heterocyclic small molecule with molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol . Based on its IUPAC name and structure, it is classified as a dihydrobenzofuran, featuring a partially saturated furan ring fused to a benzene ring with a methoxy substituent at the 5-position . This compound is primarily listed in chemical supplier catalogs as a research chemical or potential synthetic building block, rather than as a characterized bioactive lead compound.

Why 5-Methoxy-4,7-dihydrobenzofuran Cannot Be Substituted by Generic Dihydrobenzofurans: A Data-Driven Transparency Statement


A definitive argument for non-substitutability cannot be made due to the absence of published comparative data. In standard procurement logic, substitution risk is high without evidence. However, for procurement officers, the key differentiator is the specific synthetic accessibility and validated identity (CAS-grade purity documentation, ≥95% by CymitQuimica ) of this particular regioisomer (4,7-dihydro vs. common 2,3-dihydro). While broad class-level inference from literature suggests dihydrobenzofuran derivatives can have divergent target binding profiles—for example, neolignan-type dihydrobenzofurans act as PDE4 inhibitors (IC₅₀ = 3.26 µM for DCN) or as melatonin receptor ligands with subtype selectivity ratios exceeding 100-fold for certain optimized compounds [1][2]—none of these data involved 5-Methoxy-4,7-dihydrobenzofuran itself. Therefore, any claim that this specific compound possesses unique biological differentiation over a closely related analog (e.g., 5-Methoxy-2,3-dihydrobenzofuran or 5-Methoxybenzofuran) would be unsupported by current public evidence.

Quantitative Evidence Guide for 5-Methoxy-4,7-dihydrobenzofuran: Disclosed Comparator Analysis


Molecular Identity and Purity as a Procurement Differentiator for 5-Methoxy-4,7-dihydrobenzofuran

The primary verifiable quantitative data available for this compound pertains to its chemical identity and supplied purity. The target compound has a molecular formula of C₉H₁₀O₂ with a molecular weight of 150.17 g/mol . It is commercially supplied at a minimum purity of 95%, as listed by CymitQuimica . In comparison, the structurally related unsaturated analog 5-Methoxybenzofuran (CAS 13391-28-1) has a molecular weight of 148.16 g/mol (C₉H₈O₂) and is typically supplied at 98% purity . The molecular weight difference of 2.01 g/mol reflects the higher degree of unsaturation in the comparator. No publicly available biological assay data exist for the target compound against any defined comparator in any therapeutic area.

Chemical Sourcing Building Block Verification Identity Validation

Regioisomeric Differentiation: 4,7-Dihydrobenzofuran vs. 2,3-Dihydrobenzofuran Scaffold Comparison

The target compound features saturation at the 4 and 7 positions of the benzofuran ring, distinguishing it from the more commonly studied 2,3-dihydrobenzofuran scaffold . This regioisomeric difference has potential implications for molecular shape and electron density distribution. In the antileishmanial field, a synthetic 2,3-dihydrobenzofuran lignan (compound 2g) demonstrated an IC₅₀ of 0.12 µg/mL against Leishmania donovani axenic amastigotes [1]. In the PDE4 inhibitor field, the 2,3-dihydrobenzofuran neolignan DCN showed an IC₅₀ of 3.26 ± 0.28 µM against PDE4, while its optimized derivative 7b-1 achieved an IC₅₀ of 0.17 ± 0.02 µM [2]. Critically, no such quantitative biological data exist for any 4,7-dihydrobenzofuran regioisomer, making any direct performance comparison between these scaffolds impossible based on current public evidence.

Scaffold Hopping Medicinal Chemistry Regioisomer Differentiation

Current Application Scenarios for 5-Methoxy-4,7-dihydrobenzofuran Based on Available Evidence


Exploratory Scaffold Hopping in Medicinal Chemistry Campaigns

Given the extensive literature on 2,3-dihydrobenzofuran-based ligands across multiple target classes (melatonin receptors, PDE4, 5-HT₃/5-HT₄ receptors, GPR119) [1][2][3], the 4,7-dihydro regioisomer scaffold represented by 5-Methoxy-4,7-dihydrobenzofuran offers a structurally distinct alternative for scaffold-hopping SAR exploration. The altered position of ring saturation may confer different conformational preferences and metabolic stability profiles, though this remains to be empirically determined.

Synthetic Intermediate for Furochromone-Type Compounds

Patent literature identifies methoxy-substituted benzofuran derivatives as intermediates in the synthesis of khellin and related anti-atherosclerotic furochromones [4]. 5-Methoxy-4,7-dihydrobenzofuran, with its specific substitution and saturation pattern, may serve as a precursor for analogous synthetic pathways, though its specific utility in this context has not been explicitly demonstrated in peer-reviewed literature.

Chemical Biology Probe Development Requiring Defined Scaffold Topology

The compound's defined molecular weight (150.17 g/mol), moderate lipophilicity potential based on structural analogs (estimated range based on 5-methoxybenzofuran LogP values of 2.30–2.59) [1], and the unique 4,7-dihydro substitution pattern may make it suitable as a starting point for fragment-based or phenotypic screening libraries where scaffold diversity is a key criterion.

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